Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative featuring:
- 6-Acetyl group: Enhances lipophilicity and influences conformational stability.
- 2-(Thiophen-2-yl)acetamido substituent: Introduces aromatic and electronic diversity via the thiophene moiety.
- Methyl ester at position 3: Modulates solubility and metabolic stability.
The compound’s synthesis likely follows the Gewald reaction pathway, common for thienopyridine scaffolds .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(2-thiophen-2-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-10(20)19-6-5-12-13(9-19)25-16(15(12)17(22)23-2)18-14(21)8-11-4-3-7-24-11/h3-4,7H,5-6,8-9H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGOXUCIGSMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structure and Properties
Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate belongs to the class of thieno[2,3-c]pyridine derivatives with multiple functionalities. The structure consists of a tetrahydrothieno[2,3-c]pyridine scaffold with three key substituents:
- A methyl carboxylate group at position 3
- A 2-(thiophen-2-yl)acetamido group at position 2
- An acetyl group at position 6
This compound can be represented by the following molecular formula: C₁₇H₁₆N₂O₄S₂, with a calculated molecular weight of approximately 376.45 g/mol. The presence of both amide and ester functionalities, along with the heterocyclic systems, makes this compound particularly interesting for medicinal chemistry applications.
General Synthetic Approaches
Retrosynthetic Analysis
The preparation of this compound can be approached through several retrosynthetic pathways as illustrated in Figure 1. The most practical approaches involve:
- Initial synthesis of the tetrahydrothieno[2,3-c]pyridine core followed by sequential functionalization
- Convergent approach utilizing pre-functionalized building blocks
- Linear synthesis starting from appropriately substituted thiophene derivatives
Each approach has distinct advantages and limitations depending on the availability of starting materials, desired scale, and specific reaction conditions.
Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core
Pictet-Spengler Approach
The tetrahydrothieno[2,3-c]pyridine core can be synthesized using the Pictet-Spengler reaction, which is particularly advantageous for preparing thieno-pyridine ring systems. This approach involves the reaction of a thiophene-containing amine with formaldehyde under acidic conditions.
The synthetic procedure typically involves:
- Reaction of 2-thiophene ethylamine with formaldehyde in water at 50-55°C for 20-30 hours
- Extraction of the reaction mixture with dichloroethane
- Cyclization of the resulting imine with ethanolic hydrogen chloride at 65-75°C
- Purification by recrystallization to obtain the tetrahydrothieno[2,3-c]pyridine hydrochloride
This method provides the basic scaffold upon which further functionalization can be performed to introduce the necessary substituents.
Condensation Method
An alternative approach involves the use of a multicomponent reaction as described by several researchers. This method typically utilizes:
- A cyclic ketone (to form the tetrahydro portion)
- Sulfur
- A cyano-containing compound such as malononitrile
- A suitable amine base
For example, a related tetrahydrobenzo[b]thiophene core has been prepared by reacting cyclohexanone with sulfur, malononitrile, and diethylamine in ethanol at 50°C for 3 hours. This approach could potentially be adapted for the synthesis of tetrahydrothieno[2,3-c]pyridine systems by using an appropriate nitrogen-containing cyclic ketone.
Functionalization Strategies
Introduction of the Methyl Carboxylate Group
The introduction of the methyl carboxylate group at position 3 can be achieved through several methods:
Direct Esterification
If the tetrahydrothieno[2,3-c]pyridine core already contains a carboxylic acid at position 3, direct esterification with methanol under acidic conditions can be employed:
- Reaction of the carboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid or hydrogen chloride
- Refluxing the mixture for 4-6 hours
- Work-up and purification by recrystallization or column chromatography
Introduction of the Acetyl Group at Position 6
The acetyl group at position 6 of the tetrahydrothieno[2,3-c]pyridine can be introduced through N-acylation:
Direct N-Acylation
- Protection of other reactive sites if necessary
- Reaction with acetyl chloride in the presence of a base such as triethylamine or potassium carbonate
- Deprotection if required
Alternative Method
Based on similar compounds in the literature, the N-acylation can also be achieved using:
- Acetic anhydride in pyridine
- Reaction at room temperature for 12-24 hours
- Aqueous work-up and purification
Introduction of the 2-(thiophen-2-yl)acetamido Group
The 2-(thiophen-2-yl)acetamido group at position 2 can be introduced through the following sequence:
Preparation of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
The 2-amino derivative can be prepared through various methods:
- Backmann rearrangement of a suitable 2-acyl tetrahydrothieno[2,3-c]pyridine
- Gewald reaction using appropriately substituted precursors
- Direct synthesis from a suitable thiophene precursor
Amidation Reaction
Once the 2-amino derivative is obtained, it can be reacted with 2-(thiophen-2-yl)acetyl chloride:
- Preparation of 2-(thiophen-2-yl)acetyl chloride from 2-(thiophen-2-yl)acetic acid using thionyl chloride or oxalyl chloride
- Reaction of the amino compound with the acid chloride in the presence of a base like triethylamine in dichloromethane or acetonitrile
- Stirring at room temperature for 4-6 hours followed by work-up and purification
This amidation approach has been successfully applied to similar compounds, as shown in the synthesis of related derivatives.
Complete Synthetic Routes
Linear Synthesis Approach
Based on the available literature and synthetic methodologies for similar compounds, a complete linear synthesis route for this compound can be proposed (Table 1).
Table 1: Proposed Linear Synthesis Route
| Step | Reaction | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of tetrahydrothieno[2,3-c]pyridine core | 2-thiophene ethylamine, formaldehyde, HCl | 50-55°C, 20-30h | 75-85 |
| 2 | Protection of nitrogen at position 6 | Boc anhydride, triethylamine | DCM, 0°C to RT, 12h | 80-90 |
| 3 | Functionalization at position 3 | Vilsmeyer-Haack reagent (DMF/POCl₃) | 70-80°C, 4h | 65-75 |
| 4 | Oxidation and esterification | 1. KMnO₄ or NaClO₂ 2. MeOH, H₂SO₄ | 1. RT, 6h 2. Reflux, 4h | 60-70 |
| 5 | Functionalization at position 2 | 1. Nitration 2. Reduction | 1. HNO₃/H₂SO₄, 0°C 2. Fe, AcOH | 50-60 |
| 6 | Amidation at position 2 | 2-(thiophen-2-yl)acetyl chloride, NEt₃ | DCM, 0°C to RT, 12h | 75-85 |
| 7 | Deprotection of N-Boc | TFA/DCM (1:1) | RT, 2h | 90-95 |
| 8 | N-acetylation at position 6 | Acetyl chloride, K₂CO₃ | DCM, 0°C to RT, 6h | 75-85 |
| Overall expected yield | 10-20 |
Convergent Synthesis Approach
A more efficient convergent approach can also be proposed, which may provide higher overall yields (Table 2).
Table 2: Proposed Convergent Synthesis Route
| Step | Reaction | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of 2-amino-3-methoxycarbonyl-thiophene | Gewald reaction: cyclohexanone, sulfur, methyl cyanoacetate | EtOH, DEA, 50°C, 3h | 85-95 |
| 2 | Amidation at position 2 | 2-(thiophen-2-yl)acetyl chloride, pyridine | DCM, 0°C to RT, 12h | 80-90 |
| 3 | Formation of tetrahydropyridine ring | Formaldehyde, ethanol/HCl | 65-75°C, 4-8h | 70-80 |
| 4 | N-acetylation at position 6 | Acetyl chloride, K₂CO₃ | DCM, 0°C to RT, 6h | 75-85 |
| Overall expected yield | 35-55 |
Optimization of Reaction Conditions
Critical Parameters
Several critical parameters must be carefully controlled to ensure successful synthesis:
Temperature Control
Reaction temperatures significantly affect the yield and purity of the products. For example:
- The formylation reaction is exothermic and requires external cooling to maintain the temperature below 25°C
- The cyclization reaction to form the tetrahydrothieno[2,3-c]pyridine core requires precise temperature control between 65-75°C
Solvent Selection
The choice of solvent can dramatically affect reaction outcomes:
- Acetonitrile is preferred for N-alkylation reactions
- Dimethylformamide is optimal for cyclization reactions
- Dichloromethane or tetrahydrofuran is typically used for amidation reactions
Protection Strategies
Due to the presence of multiple reactive functional groups, strategic protection and deprotection steps are essential:
Yield Optimization
Based on reported syntheses of similar compounds, several strategies can be employed to optimize yields:
- Use of catalysts such as 4-dimethylaminopyridine (DMAP) for acylation reactions
- Maintaining anhydrous conditions through the use of molecular sieves
- Careful monitoring of reaction progress by TLC or HPLC
- Employing modern techniques such as microwave-assisted synthesis for certain steps
Purification Methods
Purification of the target compound can be achieved through a combination of techniques:
Recrystallization
The final compound and key intermediates can be purified by recrystallization using appropriate solvent systems:
Analytical Characterization
Spectroscopic Data
Comprehensive characterization of the target compound should include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in ¹H NMR (300 MHz, DMSO-d₆):
- Methyl carboxylate: δ 3.70-3.85 ppm (s, 3H)
- Acetyl group: δ 2.00-2.20 ppm (s, 3H)
- Thiophene protons: δ 7.00-7.60 ppm (m, 3H)
- NH amide: δ 10.50-11.50 ppm (s, 1H)
- Methylene protons of acetamido: δ 3.80-4.00 ppm (s, 2H)
- Tetrahydropyridine protons: δ 2.60-4.30 ppm (m, 6H)
Infrared Spectroscopy
Expected key bands:
- NH stretching: 3200-3300 cm⁻¹
- C=O (ester): 1700-1730 cm⁻¹
- C=O (amide): 1640-1680 cm⁻¹
- C=O (acetyl): 1680-1700 cm⁻¹
Mass Spectrometry
- Expected molecular ion peak [M+H]⁺: m/z 377
- Characteristic fragmentation patterns involving loss of the acetyl group (m/z 335) and methoxycarbonyl group (m/z 317)
Purity Assessment
The purity of the final compound can be assessed using:
- High-Performance Liquid Chromatography (HPLC)
- Elemental analysis
- Melting point determination
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Antitumor Activity
One of the most notable applications of this compound is its potential as an antitumor agent. Research has demonstrated that derivatives of thieno[3,2-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves the inhibition of key signaling pathways associated with tumor proliferation and angiogenesis, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and Src kinase pathways .
Case Study: Antitumor Effects
A specific study highlighted the effectiveness of a thienopyridine derivative in reducing the number of viable MDA-MB-231 cells, a model for TNBC. The compound not only decreased cell proliferation but also reduced tumor size in an in ovo chick chorioallantoic membrane model. This suggests that methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could be a promising candidate for further development as an anticancer drug .
Neuroprotective Properties
Emerging research indicates that thieno[3,2-b]pyridine derivatives may also possess neuroprotective effects. These compounds are being investigated for their potential to protect neuronal cells from damage associated with neurodegenerative diseases. The ability to modulate neuroinflammatory responses and reduce oxidative stress could make this compound beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
Another area of application is in antimicrobial therapy. Compounds containing thiophene rings have been reported to exhibit antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against various microbial strains.
Table: Summary of Biological Activities
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps that highlight its chemical versatility. Typically synthesized through methods such as Suzuki-Miyaura cross-coupling reactions or other coupling techniques involving thiophene derivatives, these processes allow for the modification of various functional groups to enhance biological activity.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural modifications in analogous compounds include:
- Position 2 (R₂): Varies from aryl amino (e.g., 3,4,5-trimethoxyphenyl) to substituted amides (e.g., perfluorobenzamido).
- Position 3 (R₃) : Ester groups (methyl, ethyl, tert-butyl) or carboxamides.
- Position 6 (R₆) : Acetyl, ethyl, or hydrogen substituents.
Table 1: Comparative Analysis of Tetrahydrothienopyridine Derivatives
Biological Activity
Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antitumor effects and other pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H23N3O3S2
- Molecular Weight : 417.5 g/mol
- CAS Number : 941971-38-6
The structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the thieno[2,3-c]pyridine class. For instance:
- Cell Line Studies : Compounds with structural similarities have been evaluated against various cancer cell lines. For example, derivatives showed significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The mechanism often involves interference with the cell cycle and apoptosis induction .
- Mechanistic Insights : Research indicates that compounds targeting vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR) can inhibit tumor growth by blocking angiogenesis and tumor proliferation pathways .
Antimicrobial Activity
Thiophene derivatives have also been documented to exhibit antimicrobial properties. For instance:
- Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The presence of the thiophene ring is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .
Other Pharmacological Activities
- Anti-inflammatory Effects : Some thiophene derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo models .
- Analgesic Activity : Compounds in this class have shown potential as analgesics through various pain models, indicating their ability to modulate pain pathways effectively.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting thiophene-2-acetic acid derivatives with aminothienopyridine intermediates under controlled temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reactivity .
- Cyclization : Utilizing toluene or dichloromethane with catalytic acetic acid/piperidine systems to promote ring closure .
- Purification : Employing column chromatography or recrystallization to isolate the final product. Optimal Conditions : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity and reaction time .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Storage : Keep in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can reaction mechanisms for cyclization steps be elucidated?
- Kinetic Studies : Track intermediate formation using quenched reactions and NMR analysis .
- Isolation of Intermediates : Characterize transient species via flash chromatography or low-temperature crystallography .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and energy barriers .
Q. What strategies optimize biological activity through structural modifications?
- Functional Group Replacement : Substitute the acetyl group with bioisosteres (e.g., sulfonamides) to enhance target binding .
- Thiophene Ring Modifications : Introduce halogen atoms or methyl groups to improve metabolic stability .
- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes) .
Q. How should contradictions in spectroscopic data be resolved?
- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve stereochemical ambiguities .
- Impurity Analysis : Use HPLC-MS to identify byproducts affecting spectral clarity .
Q. What methodologies determine structure-activity relationships (SAR)?
- Analog Synthesis : Prepare derivatives with variations in the tetrahydrothienopyridine core and acetamido side chain .
- Biological Assays : Test analogs in enzyme inhibition (e.g., cyclooxygenase) or cell-based models to correlate structural features with activity .
Q. How are challenges in multi-step synthesis mitigated?
- Intermediate Stabilization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Stepwise Optimization : Adjust reaction times and temperatures for each step to minimize side reactions .
- Real-Time Monitoring : Implement inline IR spectroscopy or Raman probes to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
